

Lophirachalcone: A Technical Guide to its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Lophirachalcone*

Cat. No.: *B1675075*

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Abstract

Lophirachalcone, a complex chalcone tetramer isolated from *Lophira alata*, has demonstrated significant potential as a bioactive compound, exhibiting noteworthy anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available physicochemical data for chalcones as a class, offering insights into the likely properties of **Lophirachalcone**. Furthermore, it delves into the potential molecular mechanisms underpinning its biological activities by examining the well-elucidated signaling pathways of related chalcones, such as Licochalcone A. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of **Lophirachalcone** and other chalcone-based therapeutics.

Physicochemical Properties of Chalcones

Direct experimental data on the physicochemical properties of **Lophirachalcone** is not readily available in the current literature. However, by examining the properties of the parent compound, trans-chalcone, and other derivatives, we can infer a likely profile for **Lophirachalcone**. The following table summarizes key physicochemical parameters for representative chalcones. It is important to note that as a tetramer, **Lophirachalcone's**

molecular weight and associated properties will be substantially different, likely resulting in lower solubility and a higher melting point.

Property	Value (for trans-Chalcone)	Value (for other Chalcone Derivatives)	Method of Determination
Molecular Formula	C ₁₅ H ₁₂ O[1][2]	Varies	Mass Spectrometry[3]
Molecular Weight	208.26 g/mol [1][2]	Varies	Mass Spectrometry[3]
Melting Point	55-59 °C[1][4][5]	410.95 - 423.42 K for heterocyclic chalcones[6]	Differential Scanning Calorimetry (DSC)[6][7]
Boiling Point	345-348 °C (with slight decomposition) [2][8]	208 °C at 25 mmHg[4][5]	Not specified
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, ether, and benzene.[4][9]	Generally soluble in organic solvents, with solubility increasing with temperature.[7]	Gravimetric Method[7]
logP (Octanol-Water Partition Coefficient)	3.63 - 4.018[1]	2.9 - 5.3 for various chalcones[10][11]	Reversed-Phase Thin-Layer Chromatography (RP-TLC)[10][12][13]
pKa	Data not readily available	Data not readily available	Potentiometric Titration

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of chalcones, based on methods reported in the literature.

Determination of Melting Point

The melting point of chalcone derivatives can be determined using Differential Scanning Calorimetry (DSC).

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Procedure:
 - A small, accurately weighed sample of the purified compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
 - An empty sealed pan is used as a reference.
 - The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Determination of Solubility

The solubility of chalcones in various solvents can be determined using the gravimetric method.

[7]

- Procedure:
 - An excess amount of the chalcone is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove the undissolved solid.
 - A known volume of the filtrate is carefully evaporated to dryness.

- The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mol/L.

Determination of logP (Octanol-Water Partition Coefficient)

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common and rapid method for estimating the lipophilicity (logP) of compounds like chalcones.[\[10\]](#)[\[12\]](#)[\[13\]](#)

- Stationary Phase: Silanized silica gel 60F254 plates.
- Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).
- Procedure:
 - Solutions of the test compounds and a series of standards with known logP values are spotted onto the RP-TLC plate.
 - The plate is developed in the mobile phase until the solvent front reaches a predetermined height.
 - The plate is dried, and the spots are visualized (e.g., under UV light).
 - The retardation factor (Rf) for each compound is calculated.
 - The RM value is calculated from the Rf value using the equation: $RM = \log((1/Rf) - 1)$.
 - A calibration curve is generated by plotting the RM values of the standards against their known logP values.
 - The logP of the test compound is determined by interpolating its RM value on the calibration curve.

Biological Activities and Signaling Pathways

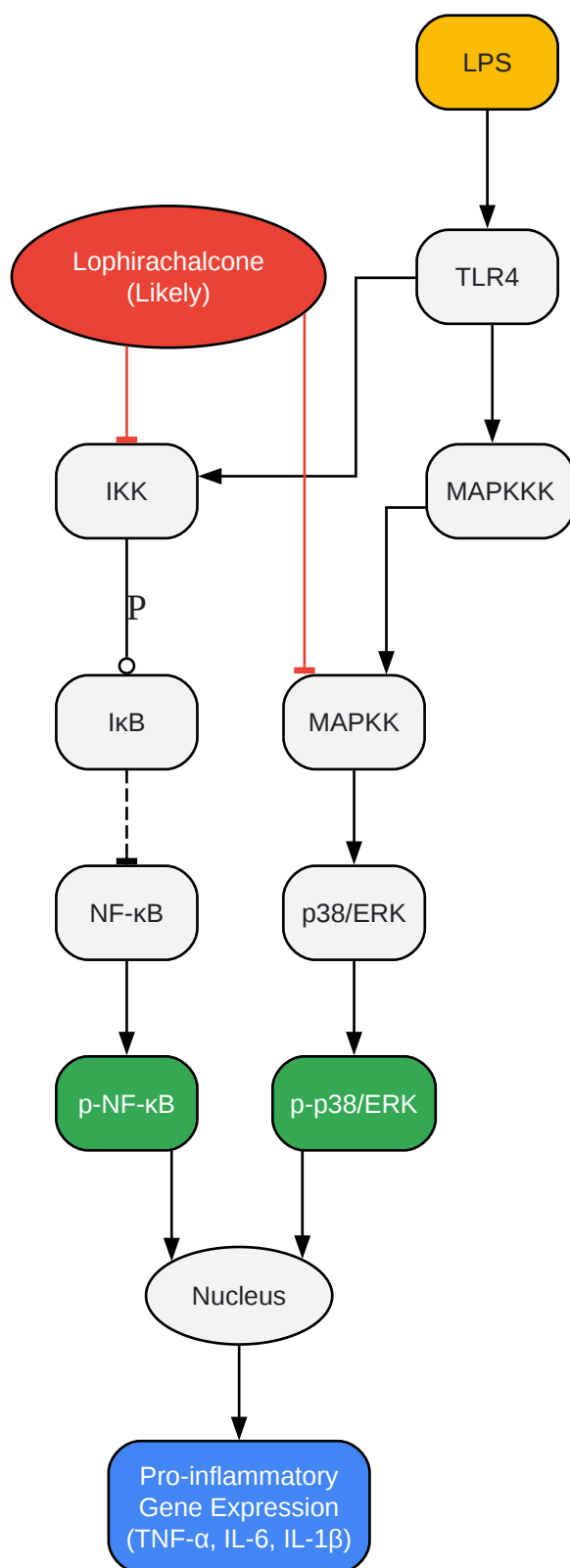
Lophirachalcone has been identified as a potent anti-tumor and anti-inflammatory agent.[\[14\]](#)

While the specific molecular targets of **Lophirachalcone** are yet to be fully elucidated, the

mechanisms of action for structurally related chalcones, particularly Licochalcone A, have been extensively studied and provide a strong basis for understanding its potential pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of chalcones are often mediated through the modulation of key inflammatory signaling pathways, such as the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. Licochalcone A has been shown to suppress the activation of NF- κ B and the phosphorylation of p38 and ERK MAPKs, leading to a reduction in the production of pro-inflammatory mediators like TNF- α , IL-6, and IL-1 β .^[15]^[16]

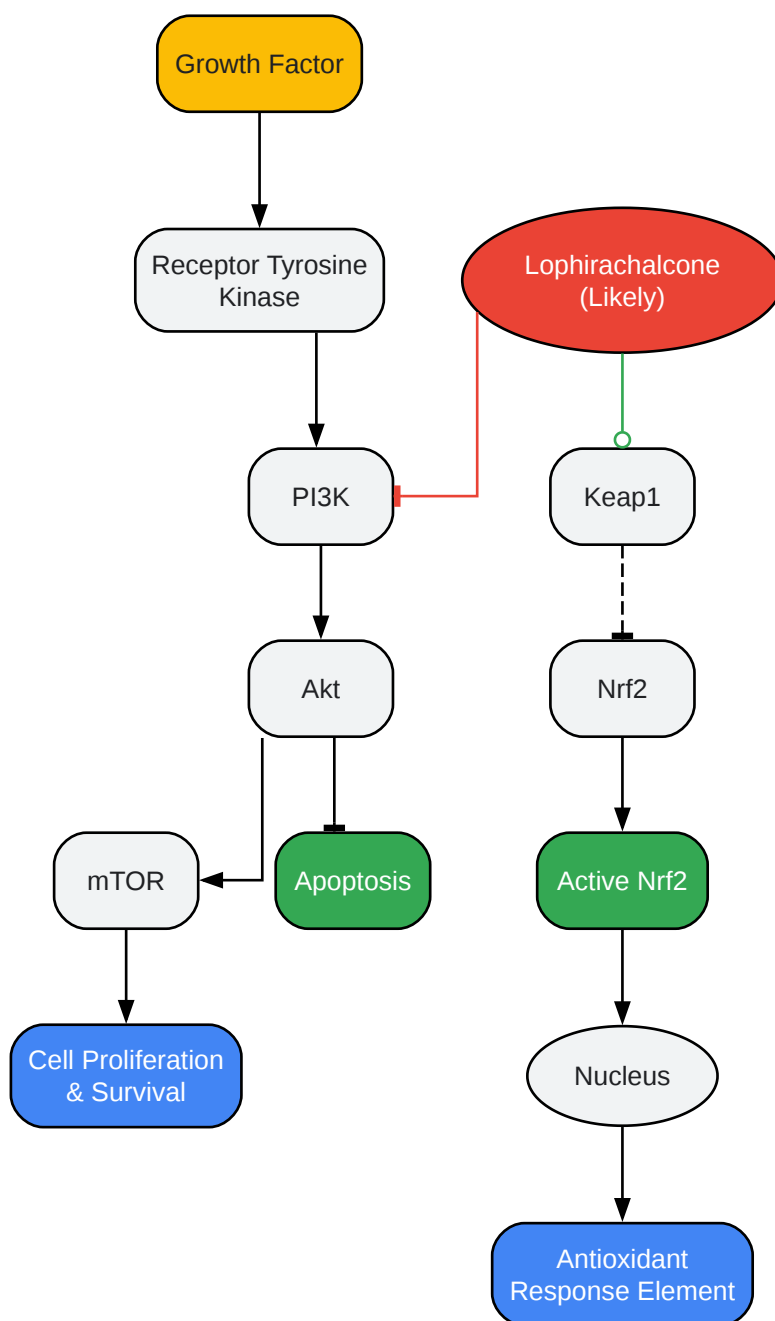


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Caption: Putative anti-inflammatory signaling pathway of **Lophirachalcone**.

Anti-Tumor Activity

The anti-cancer properties of chalcones are linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. These effects are often driven by the modulation of critical cell signaling pathways, including the PI3K/Akt/mTOR and Nrf2 pathways. Licochalcone A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, leading to decreased cell survival and proliferation.^[17] Additionally, activation of the Nrf2 pathway can induce the expression of antioxidant and cytoprotective genes.^[18]

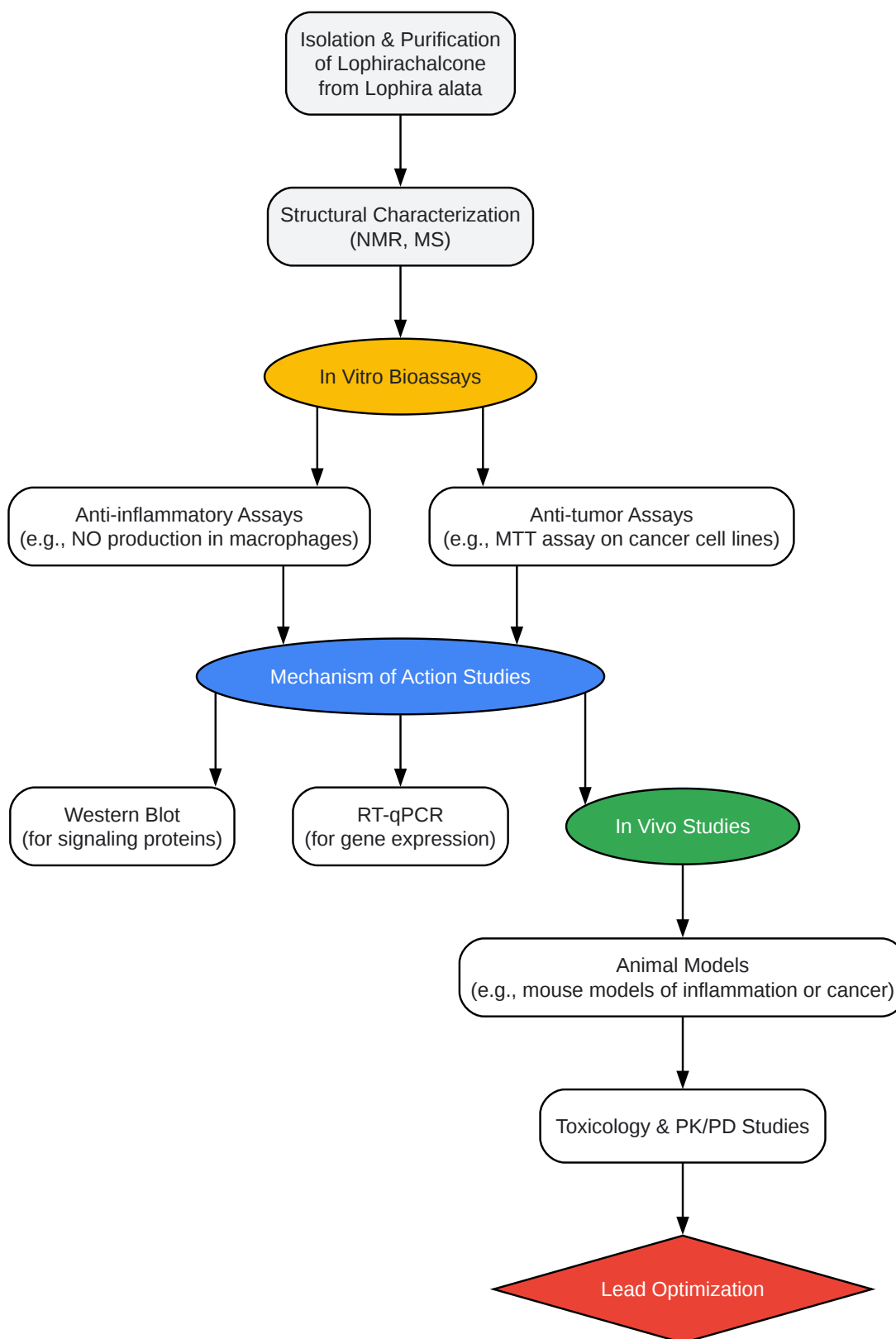


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Caption: Potential anti-tumor signaling pathways of **Lophirachalcone**.

Experimental Workflow for Bioactivity Screening

A general workflow for the investigation of the biological activities of **Lophirachalcone** is outlined below.



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Caption: General experimental workflow for **Lophirachalcone** bioactivity studies.

Conclusion

Lophirachalcone stands out as a promising natural product with significant therapeutic potential. While specific physicochemical data for this complex molecule remains to be determined, the established properties of the broader chalcone class provide a valuable predictive framework. The well-documented signaling pathways of related chalcones offer compelling insights into the likely mechanisms driving **Lophirachalcone**'s anti-inflammatory and anti-tumor activities. Further research, following a systematic experimental workflow, is crucial to fully characterize **Lophirachalcone** and unlock its potential for the development of novel therapeutics. This guide serves as a critical starting point for scientists and researchers dedicated to advancing our understanding and application of this potent bioactive compound.

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